molecular formula C23H26N4O B11269666 N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide

N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide

Cat. No.: B11269666
M. Wt: 374.5 g/mol
InChI Key: OSXQCGKCSDJDQS-UHFFFAOYSA-N
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Description

N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(6-phenylpyridazin-3-yl)benzenesulfonamides: Known for their potent brain-permeable properties.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for their anti-tubercular activity.

Uniqueness

N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is unique due to its specific structure, which imparts distinct pharmacological properties. Its hexyl chain and phenylpyridazinyl group contribute to its unique interactions with molecular targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide

InChI

InChI=1S/C23H26N4O/c1-2-3-4-8-16-24-23(28)19-12-9-13-20(17-19)25-22-15-14-21(26-27-22)18-10-6-5-7-11-18/h5-7,9-15,17H,2-4,8,16H2,1H3,(H,24,28)(H,25,27)

InChI Key

OSXQCGKCSDJDQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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